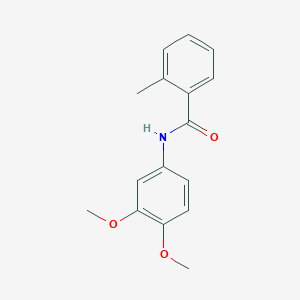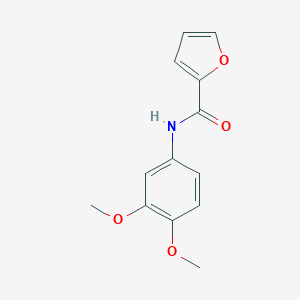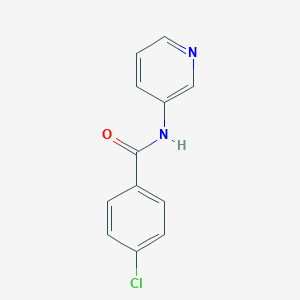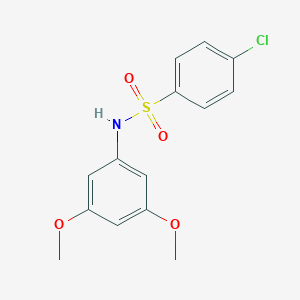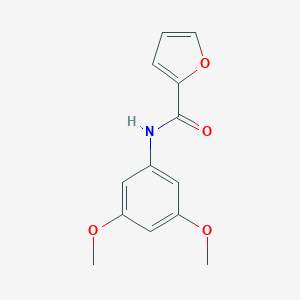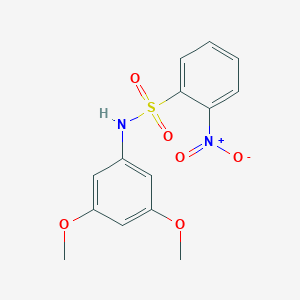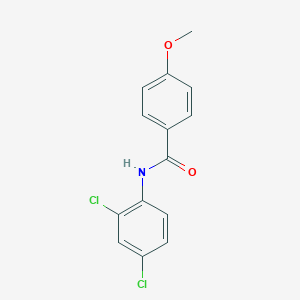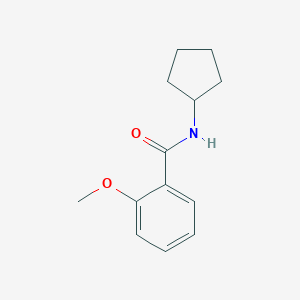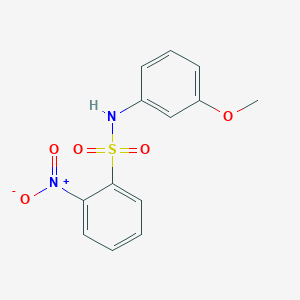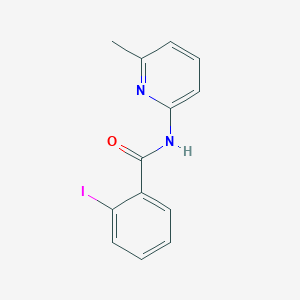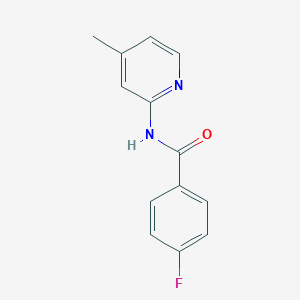![molecular formula C15H15N5O2 B402301 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 164410-86-0](/img/structure/B402301.png)
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MRS1477 and is a purinergic receptor antagonist. In
Applications De Recherche Scientifique
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been used in various scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to modulate the activity of purinergic receptors, which are involved in various physiological processes such as synaptic transmission, neuronal development, and neuroinflammation. In immunology, this compound has been used to study the role of purinergic signaling in immune cell function and inflammation. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione acts as a purinergic receptor antagonist, specifically targeting the P2X7 receptor subtype. This receptor is involved in various physiological processes, including inflammation, pain, and cell death. By blocking the activity of this receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience, this compound has been shown to modulate synaptic transmission and neuronal development, as well as reduce neuroinflammation. In immunology, this compound has been shown to modulate immune cell function and reduce inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments is its specificity for the P2X7 receptor subtype. This allows researchers to selectively target this receptor and study its function in various physiological processes. However, a limitation of using this compound is that it may have off-target effects on other purinergic receptor subtypes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to study its effects on other purinergic receptor subtypes and their physiological processes. Additionally, further optimization of the synthesis method can improve the yield and purity of the compound for future research.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. Its specificity for the P2X7 receptor subtype allows researchers to selectively target this receptor and study its function in various physiological processes. Further research on this compound can lead to potential therapeutic applications in various diseases and a better understanding of purinergic signaling.
Méthodes De Synthèse
The synthesis of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDTWFIVXJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

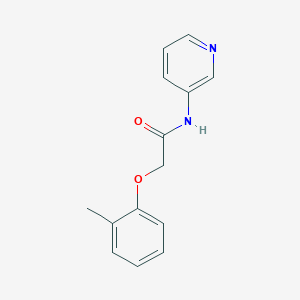
![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)
